Enantiopure (5R) vs Racemic Mixture
The (5R) enantiomer of 7-oxa-1-azaspiro[4.4]nonane-2,6-dione is defined by its absolute stereochemistry at the spiro carbon, a feature absent in the racemic mixture. In the structurally related 1-azaspiro[4.4]nonane-2,6-dione system, the enantiomers have been resolved via chiral acetals, and only the enantiomer matching the natural stereochemistry of (−)-cephalotaxine serves as a viable chiral relay for total synthesis [1]. The (5R) designation is determined by Cahn-Ingold-Prelog priority rules and directly corresponds to the stereochemical series that yields the natural enantiomer of cephalotaxine alkaloids.
| Evidence Dimension | Absolute stereochemistry at spiro center |
|---|---|
| Target Compound Data | (5R) absolute configuration, specific optical rotation data not publicly available |
| Comparator Or Baseline | Racemic mixture (1:1 (R):(S) ratio) |
| Quantified Difference | Enantiopure versus racemic (50% inactive or incorrect stereochemistry) |
| Conditions | Stereochemical assignment by Cahn-Ingold-Prelog priority rules; InChI stereochemical layer specification |
Why This Matters
In asymmetric synthesis applications, only the correct enantiomer provides the requisite stereochemical control; racemic material introduces 50% of the undesired stereoisomer, requiring costly chiral resolution or resulting in diastereomeric product mixtures.
- [1] Nagasaka, T., Sato, H., & Saeki, S. (1997). 1-Azaspiro[4.4]nonane-2,6-dione and the separation and absolute configurations of its enantiomers. Tetrahedron: Asymmetry, 8(2), 191-194. View Source
